

Part 1: Understanding the Molecule: Structure and Physicochemical Context

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Compound of Interest

Compound Name:	4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid
CAS No.:	2138353-85-0
Cat. No.:	B2913374

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4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid is a multifaceted small molecule, the aqueous solubility of which is dictated by a delicate interplay of its constituent functional groups. A thorough understanding of its structure is paramount to predicting and experimentally determining its behavior in aqueous media.

The molecule incorporates three key moieties:

- **A Carboxylic Acid:** This acidic group is a primary driver of aqueous solubility, particularly at pH values above its acid dissociation constant (pKa), where it exists in its anionic carboxylate form.
- **An Imidazole Ring:** The imidazole group is amphoteric, capable of acting as both a weak acid and a weak base. Its ability to form hydrogen bonds with water contributes positively to solubility.
- **A Difluorinated Alkyl Chain:** The presence of two fluorine atoms on the carbon adjacent to the carbonyl group significantly influences the molecule's electronic properties and lipophilicity.

[1] While fluorine is highly electronegative, the collective effect of a difluoroalkyl group generally increases hydrophobicity, which can counteract the solubilizing effects of the hydrophilic groups.[1][2]

The interplay of these groups suggests that the aqueous solubility of **4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid** will be highly dependent on the pH of the aqueous environment.

Caption: Chemical structure of **4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid**.

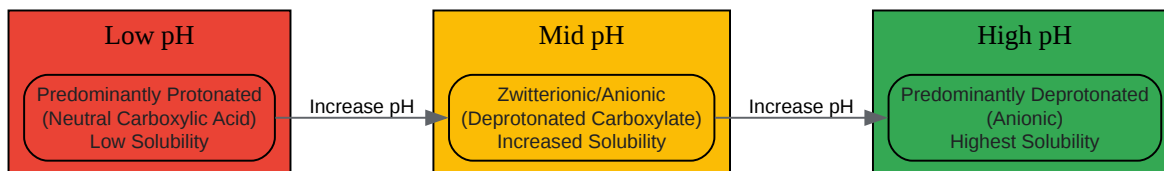
Part 2: Theoretical Framework for Aqueous Solubility

The aqueous solubility of a compound is a critical determinant of its absorption and distribution in biological systems. For **4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid**, solubility is not a single value but rather a profile that is heavily influenced by pH and, to a lesser extent, temperature.

The Dominant Role of pH

The ionization state of the molecule, governed by the pH of the solution and the pKa values of the carboxylic acid and imidazole groups, is the most significant factor affecting its aqueous solubility.

- At Low pH ($\text{pH} < \text{pKa}$ of carboxylate): The carboxylic acid will be protonated and largely neutral. The imidazole ring may be protonated, conferring a positive charge. The overall molecule will have limited solubility, driven primarily by the hydrogen bonding capacity of the neutral functional groups. The undissociated form of fluorinated carboxylic acids tends to be significantly less soluble in water.[3]
- At Mid-range pH (pKa of carboxylate $< \text{pH} < \text{pKa}$ of imidazole): The carboxylic acid will be deprotonated, forming a highly polar carboxylate anion. The imidazole ring will be neutral. The presence of the anionic group will dramatically increase the molecule's interaction with water, leading to a significant increase in solubility.
- At High pH ($\text{pH} > \text{pKa}$ of imidazole): The carboxylic acid will remain deprotonated, and the imidazole ring may also become deprotonated, resulting in a dianionic species. This is expected to be the state of maximum aqueous solubility.



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Caption: The influence of pH on the ionization and solubility of **4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid**.

Impact of Temperature

For most solid solutes, solubility increases with temperature. However, the magnitude of this effect must be determined empirically. For pre-formulation and biopharmaceutical studies, solubility is often determined at physiologically relevant temperatures, such as 37°C.[4]

Factor	Predicted Influence on Solubility	Rationale
pH	Strong, non-linear dependence	Governs the ionization state of the carboxylic acid and imidazole moieties.
Temperature	Moderate increase with increasing temperature	Dependent on the thermodynamics of the dissolution process.
Ionic Strength	Moderate	The presence of salts can either increase or decrease solubility (salting-in or salting-out effects).

Part 3: Experimental Protocols for Determining Aqueous Solubility

A robust and reproducible determination of aqueous solubility is essential. The "shake-flask" method is widely regarded as the gold standard for determining thermodynamic equilibrium solubility.[5][6]

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

This method measures the thermodynamic solubility, which is the saturation concentration of a compound in a specific solvent at equilibrium.

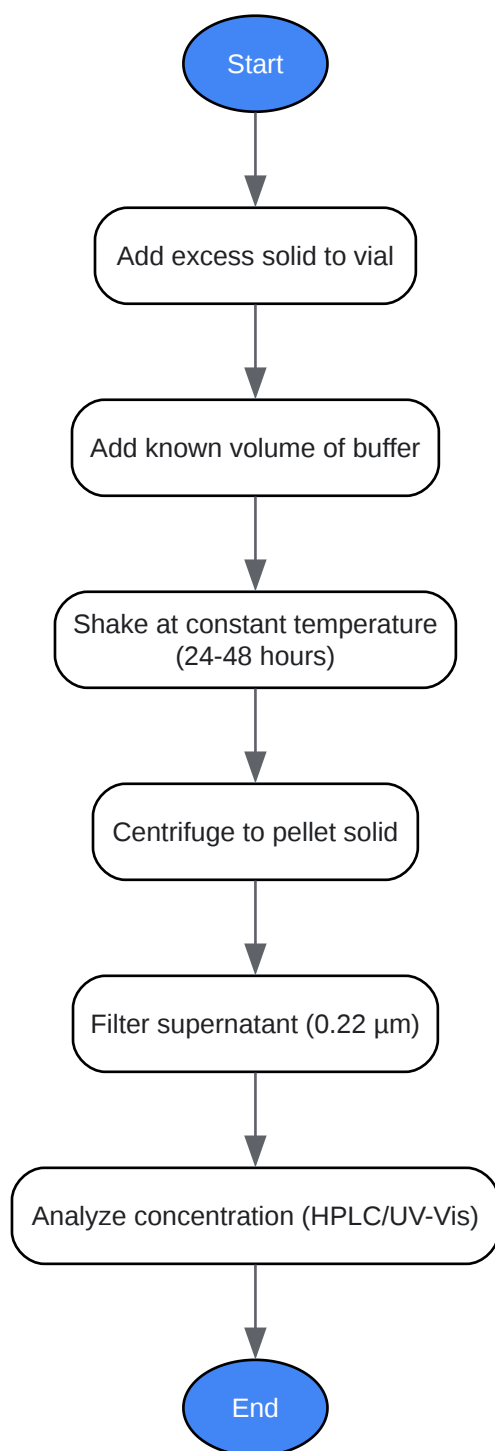
Materials:

- **4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid** (solid)
- Phosphate buffered saline (PBS), pH 7.4
- pH buffers (e.g., pH 1.2, 4.5, 6.8)[4]
- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (0.22 μm)
- Analytical balance
- HPLC or UV-Vis spectrophotometer

Procedure:

- **Preparation:** Add an excess amount of solid **4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid** to a series of glass vials. The excess solid should be clearly visible.
- **Solvent Addition:** Add a known volume of the desired aqueous buffer to each vial.

- **Equilibration:** Tightly cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C). Shake for a sufficient time to reach equilibrium, typically 24-48 hours.[7][8] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[4]
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further pellet the undissolved solid.
- **Sample Collection:** Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
- **Quantification:** Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.



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Caption: Workflow for the shake-flask solubility determination method.

Protocol 2: Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of organic acids.^{[9][10][11][12]}

Instrumentation and Conditions:

- HPLC System: With a UV detector
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m)^{[9][10]}
- Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH adjusted to ~2.5-3.0 with phosphoric acid) and an organic modifier like methanol or acetonitrile.^[10]
- Flow Rate: 1.0 mL/min
- Injection Volume: 10-20 μ L
- Detection Wavelength: 210 nm for the carboxylic acid and imidazole chromophores.^[9]
- Column Temperature: 30°C

Procedure:

- Standard Preparation: Prepare a stock solution of **4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid** of known concentration in a suitable solvent (e.g., methanol). From this stock, prepare a series of calibration standards by serial dilution with the mobile phase.
- Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
- Sample Analysis: Dilute the filtered supernatant from the shake-flask experiment with the mobile phase to a concentration that falls within the range of the calibration curve.
- Quantification: Inject the diluted sample and determine its concentration from the calibration curve. Remember to account for the dilution factor to calculate the original solubility.

Protocol 3: Analytical Quantification by UV-Vis Spectroscopy

This method is simpler and faster than HPLC, relying on the UV absorbance of the imidazole ring.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Instrumentation and Conditions:

- UV-Vis Spectrophotometer: Capable of scanning in the UV range (200-400 nm).
- Cuvettes: Quartz cuvettes.

Procedure:

- Determine λ_{max} : Prepare a dilute solution of the compound in the same buffer used for the solubility experiment. Scan the UV spectrum to determine the wavelength of maximum absorbance (λ_{max}), which is expected to be around 210 nm for the imidazole moiety.[\[13\]](#)
- Standard Preparation: Prepare a stock solution and a series of calibration standards in the same buffer.
- Calibration Curve: Measure the absorbance of each standard at the λ_{max} . Plot a calibration curve of absorbance versus concentration.
- Sample Analysis: Dilute the filtered supernatant from the shake-flask experiment with the buffer to an absorbance value that falls within the linear range of the calibration curve.
- Quantification: Measure the absorbance of the diluted sample and determine its concentration from the calibration curve, accounting for the dilution factor.

Part 4: Data Interpretation and Reporting

The results of the solubility studies should be reported clearly and concisely.

Parameter	Value
Method	Thermodynamic (Shake-Flask)
Temperature	e.g., 25°C ± 1°C
pH	e.g., 7.4 (PBS)
Equilibration Time	e.g., 48 hours
Analytical Method	e.g., HPLC-UV
Solubility (mg/mL)	[Calculated Value]
Solubility (mM)	[Calculated Value]
Standard Deviation	[Calculated from replicates]

It is recommended to perform the experiments in triplicate to ensure the robustness of the data.

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